molecular formula C9H8ClN3O2S B13212965 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Cat. No.: B13212965
M. Wt: 257.70 g/mol
InChI Key: GWPDYXAMWWQMOI-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the triazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 1-(4-Methylphenyl)-1H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:

1-(4-Methylphenyl)-1H-1,2,3-triazole+Chlorosulfonic acid1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride\text{1-(4-Methylphenyl)-1H-1,2,3-triazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 1-(4-Methylphenyl)-1H-1,2,3-triazole+Chlorosulfonic acid→1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonyl hydrides under specific conditions.

    Oxidation Reactions: Oxidation of the triazole ring can lead to the formation of triazole N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Triazole N-oxides: Formed by oxidation of the triazole ring.

Scientific Research Applications

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has diverse applications in scientific research:

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the sulfur atom.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonate: Similar structure but with a sulfonate ester group.

    1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonothioate: Similar structure but with a sulfonothioate group.

Uniqueness

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This compound serves as a valuable intermediate for the preparation of various sulfonyl derivatives, making it a crucial building block in organic synthesis.

Properties

Molecular Formula

C9H8ClN3O2S

Molecular Weight

257.70 g/mol

IUPAC Name

1-(4-methylphenyl)triazole-4-sulfonyl chloride

InChI

InChI=1S/C9H8ClN3O2S/c1-7-2-4-8(5-3-7)13-6-9(11-12-13)16(10,14)15/h2-6H,1H3

InChI Key

GWPDYXAMWWQMOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)S(=O)(=O)Cl

Origin of Product

United States

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